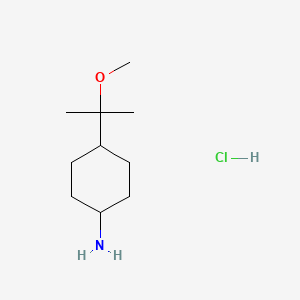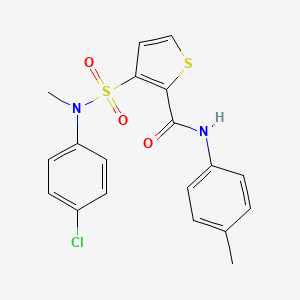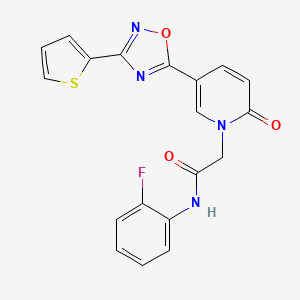![molecular formula C23H23BrN2O4 B2392643 3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one CAS No. 868153-39-3](/img/structure/B2392643.png)
3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BRD0705 and is a selective inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a protein that plays a key role in the regulation of gene expression, and its inhibition has been shown to have potential therapeutic effects in a variety of diseases.
科学的研究の応用
Synthesis and Chemical Characterization
Compounds with structural similarities, including various piperazine derivatives and their complexes, have been synthesized and characterized to explore their chemical properties and potential applications. For instance, studies on piperazine derivatives have detailed synthesis routes and chemical structures, providing a foundation for understanding how such compounds can be designed and manipulated for specific research purposes (Gauci & Magri, 2022; Maurya et al., 2019).
Potential in Medicinal Chemistry
The structural framework of piperazine derivatives, including those with bromo, methoxy, and carbonyl functional groups, has been explored for potential medicinal applications. For example, derivatives have been studied for their antimicrobial (Bektaş et al., 2007) and receptor binding properties, indicating the potential for these compounds in developing therapeutic agents (Leopoldo et al., 2002).
Molecular Imaging Applications
Some derivatives have been evaluated as potential ligands for imaging studies, such as positron emission tomography (PET), to investigate central nervous system receptors (Van der Mey et al., 2005). These studies underscore the utility of such compounds in non-invasive imaging techniques for research and diagnostic purposes.
特性
IUPAC Name |
6-bromo-3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O4/c1-14-5-4-6-19(15(14)2)25-7-9-26(10-8-25)22(27)18-12-16-11-17(24)13-20(29-3)21(16)30-23(18)28/h4-6,11-13H,7-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMKIKLFCPNXKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)OC)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(2,3-Dimethylphenyl)piperazinyl]carbonyl}-6-bromo-8-methoxychromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chloro-2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2392560.png)
![2-Methyl-1-(1-oxa-4,9-diazaspiro[5.5]undecan-4-yl)propan-1-one](/img/structure/B2392563.png)


![5-bromo-2-chloro-N-[(4-fluorophenyl)(oxolan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2392569.png)
![3-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2392570.png)

![7-nitro-2-[2-(1-pyrrolidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2392573.png)
![3-(1-(2-(methylthio)nicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2392574.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2392576.png)



![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B2392582.png)